molecular formula C11H17NO B2542831 1-(Benzyloxy)-2-methylpropan-2-amine CAS No. 114377-40-1

1-(Benzyloxy)-2-methylpropan-2-amine

Cat. No.: B2542831
CAS No.: 114377-40-1
M. Wt: 179.263
InChI Key: GDHCFKACBVPPKH-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-methylpropan-2-amine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.263. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Pathways

  • Dipeptide Synthon Development: A study by Breitenmoser et al. (2001) describes the synthesis of a novel 2H-azirin-3-amine, using "1-(Benzyloxy)-2-methylpropan-2-amine" as a precursor for developing dipeptide synthons, specifically targeting the Aib-Hyp dipeptide. This research demonstrates the compound's utility in peptide synthesis through model peptide syntheses, highlighting its role in advancing peptide chemistry (Breitenmoser et al., 2001).

Chemical Reactions and Methodologies

  • Benzylation of Alcohols: Poon and Dudley (2006) explored the use of a stable, neutral organic salt derived from "this compound" for the benzylation of alcohols. Their work demonstrates efficient conversion of alcohols into benzyl ethers, showcasing the compound's versatility in organic synthesis (Poon & Dudley, 2006).

Catalysis and Synthesis

  • Cyclic Beta-Amino Alcohol Derivatives: Lee et al. (2007) presented a method for the enantioselective synthesis of cyclic beta-amino alcohol derivatives using "this compound" derivatives. This process involves Ir-catalyzed allylic aminations and ring-closing metathesis, highlighting the compound's potential in creating complex molecular architectures with high enantioselectivity (Lee et al., 2007).

Material Science and Engineering

  • Electrochemical Properties of Diiron Complexes: Song et al. (2012) synthesized new benzyloxy-functionalized diiron complexes, using derivatives of "this compound". Their study focuses on the electrochemical properties relevant to the active site of [FeFe]-hydrogenases, contributing to the development of biomimetic catalysts for hydrogen production (Song et al., 2012).

Pharmaceutical and Medicinal Chemistry

  • Cholinesterase and Monoamine Oxidase Dual Inhibitor: Bautista-Aguilera et al. (2014) identified a compound based on the structural framework of "this compound" as a new cholinesterase and monoamine oxidase dual inhibitor. Their research aims at developing treatments for neurodegenerative diseases, showcasing the therapeutic potential of derivatives of this compound (Bautista-Aguilera et al., 2014).

Safety and Hazards

Safety and hazards analysis involves understanding the risks associated with handling and using the compound. This includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications or areas of research for the compound. This could include its use in the development of new drugs, materials, or chemical processes .

Properties

IUPAC Name

2-methyl-1-phenylmethoxypropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,12)9-13-8-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHCFKACBVPPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-amino-2-methyl-1-propanol (7.1 mmol) in tetrahydrofuran (THF) (25 mL) was added dropwise to a slurry of 60% sodium hydroxide/oil (3 g, 75 mmol) in THF (75 mL). The mixture was stirred at room temperature for 1 hour and then cooled in an ice bath. A solution of benzyl bromide (5.9 mL, 50 mmol) was added dropwise. After stirring for 2 hours at 0° C., the reaction mixture was poured into ice/water and extracted with ethyl acetate. The organic phase was washed with brine, dried (MgSO4) and concentrated to an oil which was subjected to flash chromatography on silica gel eluting with 5% methanol/chloroform. Fractions containing the desired product were combined and concentrated to yield an oil. Yield: 4.2 g (47%).
Quantity
7.1 mmol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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